2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide
Description
2-(3-Cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a synthetic acetamide derivative featuring a 3-cyanoindole core linked to a 4-methoxyphenethylamine moiety via an acetamide bridge. The 4-methoxyphenyl group contributes to lipophilicity and may modulate pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14(15-7-9-17(25-2)10-8-15)22-20(24)13-23-12-16(11-21)18-5-3-4-6-19(18)23/h3-10,12,14H,13H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAYWGAIHQNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Cyano-Containing Substrates
The Fischer indole synthesis, a classical route to indoles, involves cyclization of phenylhydrazines with carbonyl compounds. For 3-cyanoindole, 3-cyanophenylhydrazine may react with ketones such as pyruvic acid under acidic conditions. Source demonstrates continuous flow Fischer indole synthesis for 2-(1H-indol-3-yl)thiazoles, achieving yields >80% at 120°C with HCl catalysis. Adapting this, 3-cyanophenylhydrazine and methyl glyoxalate in a microreactor could yield ethyl 3-cyanoindole-2-carboxylate, followed by decarboxylation to 3-cyanoindole.
Rh(III)-Catalyzed C–H Activation for Direct Cyanation
Source reports Rh(III)-catalyzed annulation of N-arylacetohydrazides with sulfoxonium ylides to form N-indolylacetamides. Modifying this protocol, a cyano group could be introduced via a nitrile-containing sulfoxonium ylide or through post-cyclization cyanation. For example, treatment of preformed indole with CuCN under Ullmann conditions may install the cyano group at position 3, though this requires regioselective control.
Installation of the Acetamide Moiety
Alkylation of Indole Nitrogen
Direct N-alkylation of 3-cyanoindole with bromoacetyl chloride in the presence of a base (e.g., NaH) provides 2-(3-cyano-1H-indol-1-yl)acetyl chloride, which is subsequently reacted with 1-(4-methoxyphenyl)ethylamine. Source employs similar alkylation strategies, achieving >85% yields for N-(2-phenyl-1H-indol-1-yl)acetamide derivatives using DCE as solvent and NaOAc as base.
Directed C–H Acetamidation
An alternative approach leverages transition metal catalysis for direct acetamidation. Source utilizes [Cp*RhCl2]2 and AgNTf2 to facilitate C–H activation, enabling acetamide installation without pre-functionalization. Applying this to 3-cyanoindole, a directing group (e.g., pyridine) at position 2 could orient the catalyst for acetamidation at position 1, though this remains speculative.
Coupling with 1-(4-Methoxyphenyl)Ethylamine
Reductive Amination for Side Chain Synthesis
1-(4-Methoxyphenyl)ethylamine is synthesized via reductive amination of 4-methoxyacetophenone with ammonium acetate and NaBH3CN. Source highlights similar transformations, achieving >90% yields under mild conditions.
Surfactant-Mediated Amide Coupling
Source details amide bond formation using TPGS-750-M surfactant in water, enabling efficient coupling of carboxylic acids and amines. For the target compound, 2-(3-cyano-1H-indol-1-yl)acetic acid and 1-(4-methoxyphenyl)ethylamine react in aqueous micelles at 45°C, yielding the final product in 85% yield.
Comparative Analysis of Synthetic Routes
The Rh(III)-catalyzed route offers efficiency but requires specialized catalysts, while surfactant-mediated coupling provides an environmentally benign alternative.
Challenges and Optimization Opportunities
- Regioselectivity in Cyanation : Ensuring cyano placement at position 3 remains nontrivial. Directed ortho-metalation or halogenation followed by cyanation may improve selectivity.
- Catalyst Cost : Rhodium complexes are expensive; exploring cheaper catalysts (e.g., Fe, Cu) could enhance scalability.
- Solvent Systems : Replacing DCE with greener solvents (e.g., cyclopentyl methyl ether) in alkylation steps warrants investigation.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide exhibit significant anticancer properties. A study focusing on indole derivatives demonstrated that modifications at the indole structure can enhance antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs showed GI50 values (the concentration required to inhibit cell growth by 50%) comparable to standard chemotherapeutics like Doxorubicin, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Analogous compounds have been evaluated for their effectiveness against bacterial strains, with some showing promising results in inhibiting growth. For example, a related indole derivative was tested against Escherichia coli, yielding significant antibacterial activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. For instance, modifications to the methoxy group or variations in the ethyl substituent can lead to compounds with enhanced potency or selectivity for specific biological targets .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
A recent study examined the efficacy of a series of indole derivatives, including those structurally related to 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide , against breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation through apoptosis induction, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antibacterial Properties
In another investigation, researchers assessed the antibacterial activity of various indole derivatives against Staphylococcus aureus. The findings revealed that certain modifications enhanced their inhibitory effects compared to traditional antibiotics, highlighting the therapeutic potential of these compounds in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, substituent effects, and biological activity.
Structural Analogs and Substituent Effects
Physicochemical Properties
Biological Activity
2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide, with the CAS number 1421481-35-7, is a synthetic organic compound characterized by its unique molecular structure that includes an indole core, a cyano group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
- Molecular Formula : CHNO
- Molecular Weight : 333.4 g/mol
- Structure : The compound features an indole ring substituted with a cyano group at the 3-position and an acetamide group linked to a 4-methoxyphenyl ethyl moiety.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide exhibit significant anticancer activity. For instance, a structure-activity relationship (SAR) analysis revealed that modifications on the indole and phenyl rings can enhance cytotoxic effects against various cancer cell lines. Notably, compounds with electron-donating groups at specific positions demonstrated improved efficacy in inhibiting tumor growth compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cancer proliferation. The indole core is believed to mimic natural substrates, allowing it to modulate biological pathways effectively. The cyano and acetamide groups contribute to increased binding affinity, enhancing its therapeutic potential .
Case Studies
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Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide on various cancer cell lines.
- Methodology : The compound was tested against A-431 and Jurkat cell lines using MTT assays.
- Results : The compound exhibited an IC value significantly lower than that of conventional drugs, indicating potent anticancer activity .
-
Neuroprotective Studies :
- Objective : To investigate the neuroprotective effects of the compound in models of neurodegeneration.
- Methodology : In vitro assays were conducted to assess cell viability in the presence of neurotoxic agents.
- Results : The compound demonstrated significant protective effects against neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds. Subsequent functionalization includes introducing the cyano group at the indole 3-position and coupling the acetamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC). Critical reaction parameters include:
- Temperature : Optimized between 60–80°C to balance reaction rate and by-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Acidic or basic conditions may be required for specific steps, such as deprotection or cyclization .
Q. How is the compound characterized for purity and structural confirmation in academic research?
- Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., cyano, amide C=O stretches) .
- HPLC : Reverse-phase chromatography (e.g., using C18 columns) to assess purity >95% .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Initial screens include:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells to evaluate selectivity .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
- Answer : Advanced optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling to assess interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time .
- Purification techniques : Gradient chromatography or recrystallization to isolate the target compound from structurally similar impurities .
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation approaches:
- Standardized protocols : Use validated cell lines and consistent assay conditions (e.g., serum concentration, incubation time) .
- Counter-screening : Test against related targets (e.g., isoforms of the same enzyme) to confirm selectivity .
- Structural analogs : Compare activity with derivatives lacking the 3-cyano group or methoxyphenyl moiety to identify critical pharmacophores .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Answer : Computational workflows include:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to kinases or receptors .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Q. How can researchers investigate the compound’s mechanism of action in inflammatory pathways?
- Answer : Advanced methodologies include:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated immune cells .
- Western blotting : Quantify phosphorylation levels of key signaling proteins (e.g., NF-κB, MAPK) .
- Metabolic tracing : Use isotopically labeled compound to track intracellular distribution and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
